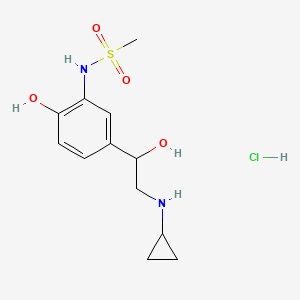
Methanesulfonanilide, 5'-(2-(cyclopropylamino)-1-hydroxyethyl)-2'-hydroxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methanesulfonanilide core with a cyclopropylamino and hydroxyethyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride typically involves multiple steps. One common method includes the reaction of methanesulfonanilide with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group. This is followed by the addition of a hydroxyethyl group through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
化学反应分析
Types of Reactions
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methanesulfonanilide core can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce primary or secondary amines.
科学研究应用
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The cyclopropylamino group is known to interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
Sotalol: A methanesulfonanilide beta-adrenergic antagonist used to treat arrhythmias.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups used in various chemical and biological applications.
Uniqueness
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropylamino and hydroxyethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
58497-87-3 |
|---|---|
分子式 |
C12H19ClN2O4S |
分子量 |
322.81 g/mol |
IUPAC 名称 |
N-[5-[2-(cyclopropylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O4S.ClH/c1-19(17,18)14-10-6-8(2-5-11(10)15)12(16)7-13-9-3-4-9;/h2,5-6,9,12-16H,3-4,7H2,1H3;1H |
InChI 键 |
GFRFAMUHJBIMGI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC2CC2)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


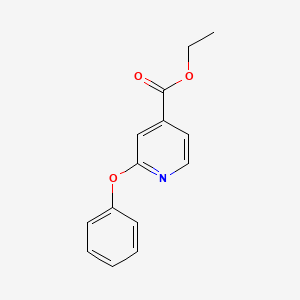
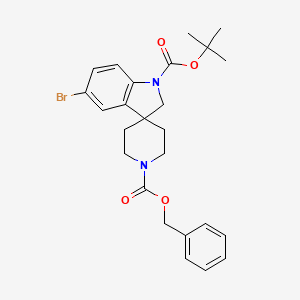
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)


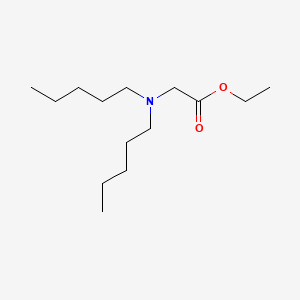
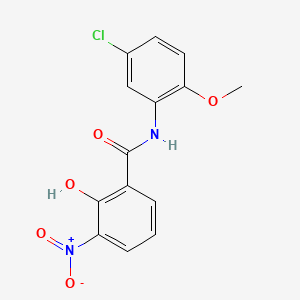
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
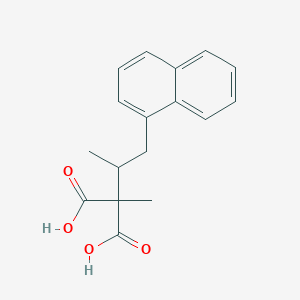
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
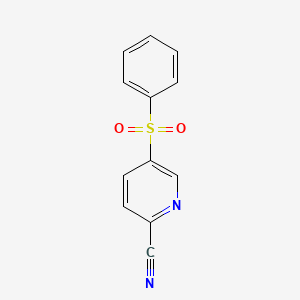
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
